molecular formula C15H18FNO4 B13572410 1-(tert-Butoxycarbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

1-(tert-Butoxycarbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B13572410
M. Wt: 295.31 g/mol
InChI Key: YGVNEEPEKJFESH-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Fluorination: Selectfluor

    Boc Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Nucleophilic Substitution: Various nucleophiles such as amines or thiols

Major Products Formed

    Deprotected Amines: Removal of the Boc group yields the free amine.

    Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves the following steps:

Comparison with Similar Compounds

Properties

Molecular Formula

C15H18FNO4

Molecular Weight

295.31 g/mol

IUPAC Name

7-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid

InChI

InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-7-6-11(13(18)19)10-5-4-9(16)8-12(10)17/h4-5,8,11H,6-7H2,1-3H3,(H,18,19)

InChI Key

YGVNEEPEKJFESH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2)F)C(=O)O

Origin of Product

United States

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